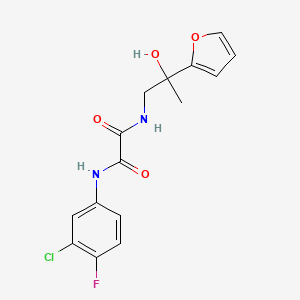

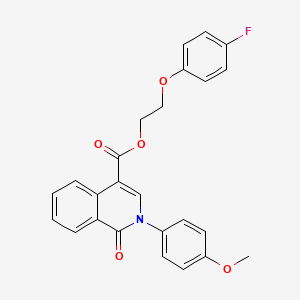

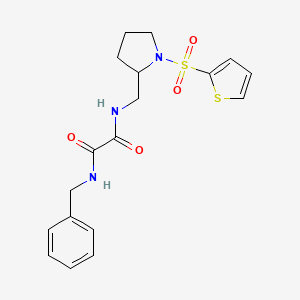

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a chemical compound with potential therapeutic applications. It is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.

Aplicaciones Científicas De Investigación

Molecular Structure and Supramolecular Architecture

N,N'-Bis(substituted)oxamide compounds, including N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, exhibit interesting structural features. These compounds have a chlorohydroxyphenyl ring that subtends an angle to the plane of the oxalamide unit, contributing to their unique three-dimensional supramolecular structure. This structure is stabilized by classical O—H⋯O and N—H⋯O hydrogen bonds, which are crucial for their potential applications in materials science and drug design (Chang Wang et al., 2016).

Synthesis and Chemical Reactions

The synthesis and reactions of related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, have been explored. These studies include reactions with aniline, o-phenylenediamine, and o-aminophenol, showcasing the versatility of these compounds in organic synthesis. Such research lays the groundwork for the synthesis and potential applications of N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide in medicinal chemistry and material sciences (E. V. Pimenova et al., 2003).

Catalytic Activity Enhancement

Research on N,N'-Bisoxalamides, including compounds with structural similarities to N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, has shown their efficacy in enhancing the catalytic activity in Cu-catalyzed coupling reactions. This includes the N-arylation of anilines and cyclic secondary amines, demonstrating their potential as powerful ligands in catalytic systems. Such findings could lead to new methodologies in the synthesis of complex organic compounds (Subhajit Bhunia et al., 2017).

Photophysical Properties

The study of chalcone derivatives, which share structural motifs with N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, has revealed significant insights into the effect of solvent polarity on photophysical properties. Such research indicates the potential of N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide derivatives in optoelectronic applications, where their fluorescent properties could be tuned for specific uses (Rekha Kumari et al., 2017).

Propiedades

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O4/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-9-4-5-11(17)10(16)7-9/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAMPPVHDXUBCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2757427.png)

![2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid](/img/structure/B2757431.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2757440.png)

![(E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2757441.png)